molecular formula C13H15NO2 B8520415 Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one

Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one

Cat. No.: B8520415
M. Wt: 217.26 g/mol
InChI Key: SNJCRKAPYZZDKF-UHFFFAOYSA-N
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Description

Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

spiro[4H-isochromene-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H15NO2/c15-12-11-4-2-1-3-10(11)9-13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2

InChI Key

SNJCRKAPYZZDKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 10% palladium on carbon (5 mg) in ethanol (5 mL) was added of 1'-benzylspiro[3H-2-benzopyran-3,4'-piperidine]-1(4H)-one (20 mg, 0.058 mmol). (Hashigaki et al Chem. Pharm. Bull. 32 pg 3561-3568 (1984)). Hydrogenation was performed at 1 atmosphere pressure at room temperature. The reaction was stirred for 2 hours under hydrogen atmosphere, until TLC analysis indicated that the reaction was complete. The catalyst was removed by vacuum filtration through celite 545 and the filtrate was concentrated to give the desired product (12.4 mg, 98.5%). FAB-MS calc. for C13H15NO2 217; found 218 (M+H, 100%).
Name
1'-benzylspiro[3H-2-benzopyran-3,4'-piperidine]-1(4H)-one
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
3561-3568
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
98.5%

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